

# 2-Oxoindoline-3-carbaldehyde IUPAC name and structure

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## Compound of Interest

Compound Name: 2-Oxoindoline-3-carbaldehyde

Cat. No.: B061587

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An In-depth Technical Guide to **2-Oxoindoline-3-carbaldehyde**

## Core Compound Overview

**2-Oxoindoline-3-carbaldehyde**, a derivative of the oxindole heterocyclic system, serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its versatile reactivity, stemming from the presence of both an aldehyde and a lactam functional group, makes it a valuable building block for the synthesis of complex molecular architectures, including spirocyclic compounds and various substituted indoles with significant biological activities.

IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde[1]

Synonyms: 3-Formyloxindole, 2-Oxo-3-indolinecarbaldehyde, 2-oxo-1,3-dihydroindole-3-carbaldehyde[1][2]

CAS Number: 78610-70-5[1][2]

Chemical Structure:

Caption: Chemical structure of **2-Oxoindoline-3-carbaldehyde**.

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-Oxoindoline-3-carbaldehyde**.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>	[1]
Molecular Weight	161.16 g/mol	[1]
Exact Mass	161.047678466 Da	[1]
XLogP3-AA	0.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	46.2 Å <sup>2</sup>	[1]
Physical Form	Solid	

## Synthesis and Experimental Protocols

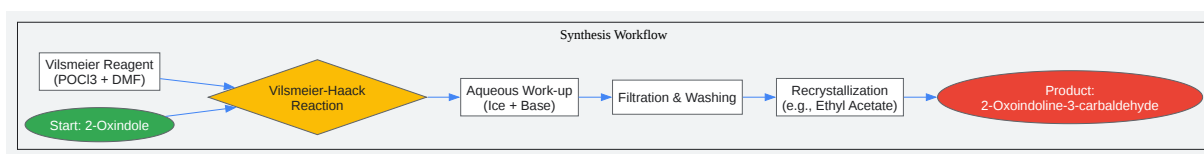
The synthesis of substituted quinoline-3-carbaldehydes is often achieved via the Vilsmeier-Haack reaction.[3][4] This reaction typically involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide).

### Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative method adapted from the synthesis of analogous heterocyclic aldehydes.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphoryl chloride (POCl<sub>3</sub>) dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.

- Reaction: Dissolve the starting material, 2-oxindole, in DMF and add it slowly to the prepared Vilsmeier reagent.
- Heating: After the addition is complete, heat the reaction mixture, for instance at 60-80°C, for several hours until the reaction is complete (monitored by TLC).
- Work-up: Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate) to precipitate the crude product.
- Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure **2-oxoindoline-3-carbaldehyde**.<sup>[3]</sup>



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Caption: General workflow for the synthesis of **2-Oxoindoline-3-carbaldehyde**.

## Applications in Drug Development

**2-Oxoindoline-3-carbaldehyde** is a key precursor for synthesizing derivatives with potential therapeutic applications, particularly in oncology.

## Synthesis of Antitumor Agents

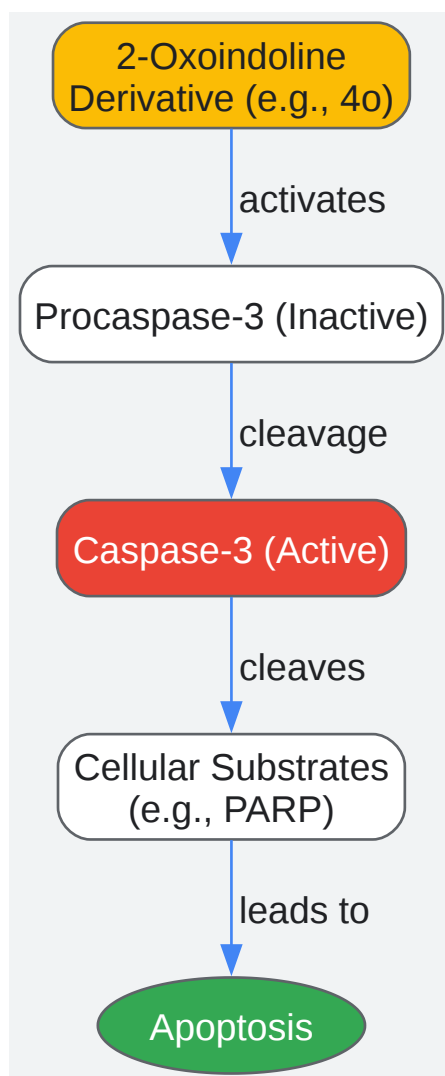
Derivatives of 2-oxoindoline have been designed and synthesized as novel antitumor agents. Specifically, (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides have shown notable cytotoxicity against several human cancer cell lines.<sup>[5]</sup>

## Experimental Protocol: Synthesis of an N'-(2-oxoindolin-3-ylidene)acetohydrazide Derivative

- **Reactants:** A mixture of **2-oxoindoline-3-carbaldehyde** and an appropriate 2-(2-oxoindolin-1-yl)acetohydrazide is prepared in a suitable solvent, such as ethanol.
- **Catalysis:** A catalytic amount of a weak acid (e.g., acetic acid) is added to the mixture.
- **Reaction:** The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
- **Purification:** The crude product is washed with the solvent and dried to yield the target acetohydrazide derivative.

## Biological Activity and Signaling Pathway

The antitumor activity of these derivatives is linked to their ability to activate procaspase-3.<sup>[5]</sup> Procaspase-3 is an inactive zymogen that, upon activation, cleaves into the active enzyme caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for cleaving numerous cellular substrates, ultimately leading to programmed cell death. The most potent compounds from the study were found to be three- to five-fold more cytotoxic than PAC-1, a known procaspase-3 activating compound, in colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines.<sup>[5]</sup>



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Caption: Simplified signaling pathway of procaspase-3 activation by 2-oxoindoline derivatives.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Oxoindoline-3-carbaldehyde** is associated with the following hazards:

- H302: Harmful if swallowed[1]
- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be stored in an inert atmosphere at 2-8°C.

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## References

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